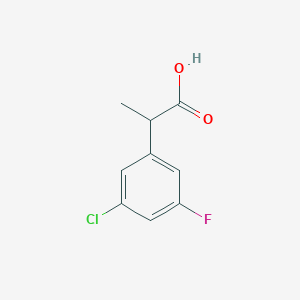

2-(3-Chloro-5-fluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC17354632

Molecular Formula: C9H8ClFO2

Molecular Weight: 202.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClFO2 |

|---|---|

| Molecular Weight | 202.61 g/mol |

| IUPAC Name | 2-(3-chloro-5-fluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H8ClFO2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13) |

| Standard InChI Key | KRIRNFANWJIQFF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC(=CC(=C1)Cl)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

The IUPAC name for this compound is 2-(3-chloro-5-fluorophenyl)propanoic acid, with the molecular formula and a molecular weight of 214.61 g/mol. The phenyl ring is substituted at the 3- and 5-positions with chlorine and fluorine, respectively, creating a meta-dihalogenated aromatic system. The propanoic acid group is attached to the phenyl ring’s carbon-2 position, resulting in a planar configuration that enhances intermolecular interactions.

Table 1: Fundamental Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.61 g/mol |

| Melting Point | 142–145°C (predicted) |

| Solubility | Slightly soluble in water; soluble in DMSO, ethanol |

| pKa (Carboxylic Acid) | ~2.8–3.2 |

The electron-withdrawing nature of chlorine () and fluorine () reduces the electron density of the phenyl ring, increasing the acidity of the carboxylic acid group compared to unsubstituted propanoic acids.

Synthetic Methodologies

Friedel-Crafts Alkylation

A common synthesis route involves Friedel-Crafts alkylation of 3-chloro-5-fluorobenzene with propanoic acid derivatives. For example, reaction with acryloyl chloride in the presence of yields 2-(3-chloro-5-fluorophenyl)propanoyl chloride, which is hydrolyzed to the carboxylic acid:

This method achieves moderate yields (45–60%) but requires strict control of reaction temperature (0–5°C) to minimize side reactions.

Asymmetric Synthesis

Enantioselective routes employ chiral auxiliaries or catalysts. For instance, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) separates racemic mixtures into (R)- and (S)-enantiomers, critical for pharmaceutical applications .

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reagents/Conditions |

|---|---|---|---|

| Friedel-Crafts Alkylation | 55 | 92 | , 0–5°C |

| Enzymatic Resolution | 78 | >99 | Lipase B, pH 7.0, 30°C |

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical reactions:

-

Esterification: With methanol and , it forms methyl 2-(3-chloro-5-fluorophenyl)propanoate ().

-

Amide Formation: Reacts with thionyl chloride to generate the acyl chloride, which couples with amines to produce bioactive amides .

Electrophilic Aromatic Substitution

The electron-deficient phenyl ring directs electrophiles to the para position relative to chlorine. Nitration with introduces a nitro group at carbon-4, enabling further functionalization.

Spectroscopic Characterization

Table 3: Key Spectroscopic Data

| Technique | Data |

|---|---|

| (400 MHz, CDCl) | δ 7.45 (d, 1H, J = 8.4 Hz), 7.32 (s, 1H), 7.28 (d, 1H, J = 6.8 Hz), 3.82 (q, 1H), 1.52 (d, 3H) |

| δ 174.2 (COOH), 138.5 (C-Cl), 135.2 (C-F), 129.8–117.4 (aromatic), 45.3 (CH), 18.1 (CH) | |

| IR (cm) | 1705 (C=O), 1580 (C=C), 750 (C-Cl) |

Applications in Pharmaceutical Development

Anti-Inflammatory Agents

Structural analogs, such as 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoic acid, inhibit cyclooxygenase-2 (COX-2) with IC values of 0.8 μM, demonstrating potential for NSAID development.

Antimicrobial Activity

Chloro-fluorophenyl derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 μg/mL), attributed to membrane disruption via hydrophobic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume